methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYZYLSDPJKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the cyclocondensation of isatin derivatives with o-phenylenediamine, followed by bromination and esterification reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that compounds in the indoloquinoxaline family can intercalate into DNA, disrupting replication and leading to cell death. For instance, derivatives of this compound have been evaluated for their efficacy against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard treatments like doxorubicin .
Mechanism of Action
The mechanism involves the compound's ability to intercalate within the DNA helix, which stabilizes DNA duplexes and inhibits topoisomerase activity. This action is crucial in preventing the replication of cancer cells, making it a potential candidate for drug development aimed at treating various malignancies .
Biological Research
Antiviral and Antimicrobial Activities
Research has also explored the antiviral and antimicrobial properties of this compound. Compounds with similar structures have been reported to exhibit activity against viruses such as Vesicular Stomatitis Virus (VSV). The mechanism often involves disruption of viral replication processes, positioning this compound as a potential lead in antiviral drug development .
Biochemical Pathways
The compound's interaction with specific biochemical pathways highlights its potential in therapeutic applications. It affects pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy. Understanding these interactions can lead to the design of more effective derivatives with enhanced biological activity .
Material Science
Optoelectronic Applications
In addition to biological applications, this compound is being investigated for its electronic properties suitable for optoelectronic devices. The unique electronic structure of indoloquinoxalines allows them to be used as building blocks in organic semiconductors and light-emitting diodes (LEDs). The incorporation of bromine enhances the compound's stability and electronic characteristics, making it a valuable material in advanced electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves its ability to intercalate into the DNA helix, disrupting vital processes required for DNA replication . This intercalation leads to the stabilization of the DNA duplex and inhibition of enzymatic activities necessary for cell proliferation . The compound’s interaction with DNA and proteins is a key factor in its anticancer and antiviral activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate are influenced by substituents on the indoloquinoxaline core. Key analogues include:
Key Observations :
- Bromine vs. Chlorine : The 9-bromo derivative exhibits stronger DNA intercalation and thermal stabilization of Hoogsteen triplexes compared to chloro-substituted analogues, attributed to bromine’s higher polarizability and van der Waals interactions .
- Ester vs. Acid: The methyl ester group in the target compound improves cell membrane permeability relative to the free acid form, as seen in (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid .
Physical and Spectral Properties
- Thermal Stability : Brominated derivatives show higher melting points (e.g., 523°C for the acetamide analogue ) than chloro or methyl variants, reflecting stronger intermolecular interactions.
Biological Activity
Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₄H₉BrN₃O₂
- Molecular Weight: 298.137 g/mol
- CAS Number: 57743-36-9
- Density: 1.725 g/cm³
- Boiling Point: 531.4°C
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A common method involves the condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene under acidic conditions, followed by acetylation to yield the desired ester .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it acts as a potent inhibitor of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin | 3.23 |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression, potentially through mechanisms such as DNA intercalation and apoptosis induction .
Antiviral Activity
In addition to its anticancer effects, this compound has been evaluated for antiviral activity against various viruses. Studies indicate it possesses protective and inactivation activity against Vesicular stomatitis virus (VSV), with an EC50 value that compares favorably against standard antiviral agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : The compound is believed to intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Viral Replication : The compound appears to disrupt viral entry or replication within host cells.
Study on Anticancer Efficacy
A recent study conducted on various human cancer cell lines reported that this compound showed a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth and metastasis .
Evaluation of Antiviral Properties
In another investigation focusing on antiviral activity, researchers treated infected cell cultures with varying concentrations of this compound and observed significant reductions in viral titers compared to untreated controls. This study underscores the compound's potential utility in therapeutic settings against viral infections .
Q & A
Q. What are the recommended synthetic routes for methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate?
- Methodological Answer : The synthesis of this compound likely involves bromination of the indoloquinoxaline core followed by esterification. A plausible route includes:
Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 9-position.
Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the acetate ester.
Purification : Utilize membrane separation technologies (e.g., nanofiltration) or column chromatography for isolating intermediates and final products .
Key challenges include regioselectivity during bromination and minimizing hydrolysis of the ester group.
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in analogous quinoxaline derivatives (e.g., 2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine.
Cross-referencing spectral data with computational predictions (DFT) enhances reliability.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors during weighing or reactions.
- Storage : Store in airtight containers at 0–6°C to minimize degradation, as recommended for brominated aromatic compounds .
Advanced Research Questions
Q. How can the reactivity of the bromine substituent be leveraged in cross-coupling reactions for functionalization?
- Methodological Answer : The bromine atom serves as a versatile site for transition-metal-catalyzed reactions:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids to introduce aryl groups. Optimize solvent (e.g., DMF/H₂O) and base (e.g., Na₂CO₃) for high yields.
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos catalysts to install amine groups.
Monitor reaction progress via TLC or HPLC-MS. Theoretical frameworks (e.g., frontier molecular orbital analysis) can predict regioselectivity .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity at the bromine site. Use crystallographic data (e.g., bond lengths from X-ray studies) as input parameters .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction environments.
Validate predictions with experimental kinetic studies (e.g., isotopic labeling for mechanistic insights).
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer :
- Data Triangulation : Compare NMR shifts with analogous compounds (e.g., 6-bromoquinoxaline derivatives) to identify anomalies .
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution, which may cause splitting or broadening of signals.
- Advanced Techniques : Use 2D NMR (COSY, NOESY) or variable-temperature NMR to resolve overlapping peaks. Revisit synthetic steps if impurities persist .
Q. What methodologies optimize the compound’s stability in biological assays for structure-activity relationship (SAR) studies?
- Methodological Answer :
- pH Buffering : Maintain physiological pH (7.4) to prevent ester hydrolysis.
- Lyophilization : Prepare stable lyophilized powders for long-term storage.
- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways. Cross-reference with computational ADMET predictions .
Theoretical and Methodological Frameworks
- Linking to Theory : Ground experimental designs in electron-deficient aromatic systems or indoloquinoxaline pharmacology to guide hypothesis generation .
- Experimental Design : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) and identify interactions between variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
